2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one
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Overview
Description
2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a dipropylaminoethyl group attached to a sulfanyl moiety, which is further connected to a pyrimidinone ring. The compound exhibits significant biological activity and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-thiouracil derivatives.
Alkylation: The 2-thiouracil derivatives are alkylated using N-(2-bromoethyl)phthalimide or N-(3-bromopropyl)phthalimide in an alkaline medium. This step provides S-monoamidoalkylation products.
Hydrolysis: The phthalimide protecting group is removed through hydrolysis, yielding the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl moiety.
Reduction: Reduction reactions can occur at the pyrimidinone ring, leading to the formation of dihydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced dihydropyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-isopropyl-3H-pyrimidin-4-one
- 2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-4(3H)-pyrimidinone
Comparison:
- Structural Differences: The main differences lie in the substituents attached to the pyrimidinone ring.
- Biological Activity: Each compound exhibits unique biological activities, making them suitable for different applications.
- Uniqueness: 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
423749-17-1 |
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Molecular Formula |
C15H27N3O2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-[2-(dipropylamino)ethylsulfanyl]-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H27N3O2S/c1-4-7-12-13(19)16-15(17-14(12)20)21-11-10-18(8-5-2)9-6-3/h4-11H2,1-3H3,(H2,16,17,19,20) |
InChI Key |
YZPDKTLBNSCOME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCCN(CCC)CCC)O |
Origin of Product |
United States |
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